2-Chloro-4-nitrobenzhydrazide
Overview
Description
2-Chloro-4-nitrobenzhydrazide is a chemical compound with the formula C7H6ClN3O312. It has a molecular weight of 215.59412.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-4-nitrobenzhydrazide. However, it’s worth noting that the compound can exist as a dimorph in the solid state3.Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrobenzhydrazide can be represented by the InChI string: InChI=1S/C7H6ClN3O3/c8-6-3-4 (11 (13)14)1-2-5 (6)7 (12)10-9/h1-3H,9H2, (H,10,12)14.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-4-nitrobenzhydrazide. More research may be needed in this area.Physical And Chemical Properties Analysis
2-Chloro-4-nitrobenzhydrazide is a solid at room temperature5. Its melting point is between 159 - 162 °C5.Scientific Research Applications
Solid-State Chemistry
A study by Oruganti et al. (2017) explores the solid-state versatility of 2-Chloro-4-nitrobenzoic acid and its molecular salts/cocrystals, emphasizing the importance of halogen bonds in these structures. This research demonstrates the compound's potential in designing materials with specific crystalline properties, including antiviral applications for HIV treatment (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).
Synthetic Chemistry
Křupková et al. (2013) detail the utility of a structurally similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block for heterocyclic oriented synthesis. This work highlights the capability of these compounds to serve as precursors in the synthesis of various heterocyclic scaffolds, which are pivotal in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).
Environmental Science
Mehrizad and Gharbani (2014) investigate the decontamination of chloro-nitrophenol compounds from aqueous solutions using graphene. Though the study focuses on a slightly different compound, the principles of adsorption and decontamination highlighted could be relevant for handling contaminants related to 2-Chloro-4-nitrobenzhydrazide (Mehrizad & Gharbani, 2014).
Microbial Degradation
Research by Duc (2019) on the anaerobic degradation of 2-chloro-4-nitroaniline by specific microbial strains underscores the biodegradability of nitroaromatic compounds. The study suggests potential microbial pathways for the degradation of similar compounds, indicating the environmental fate and treatment options for residues of 2-Chloro-4-nitrobenzhydrazide (Duc, 2019).
Pharmaceutical Research
Crisan et al. (2017) analyze the synthesis, structure, and toxicity of nitro/chloronitrobenzoates, including 2-Chloro-4-nitrobenzoic acid derivatives. Their findings provide insights into the potential pharmaceutical applications of these compounds, especially in designing new drugs with lower toxicity (Crisan, Halip, Bourosh, Chicu, & Chumakov, 2017).
Safety And Hazards
Future Directions
The future directions for 2-Chloro-4-nitrobenzhydrazide could involve further research into its potential as a therapy for immunodeficiency diseases, given its anti-viral and anti-cancer properties3. More studies could also be conducted to understand its synthesis, chemical reactions, and safety profile.
Please note that this information is based on the available resources and there might be more recent studies or data related to 2-Chloro-4-nitrobenzhydrazide.
properties
IUPAC Name |
2-chloro-4-nitrobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHQBNLMQYVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217695 | |
Record name | 2-Chloro-4-nitrobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzhydrazide | |
CAS RN |
67345-78-2 | |
Record name | 2-Chloro-4-nitrobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067345782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitrobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67345-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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